(2,6-Dimethoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone
Description
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-21-11-6-12-22(29-2)23(21)24(27)26-15-13-25(14-16-26)17-19-9-5-8-18-7-3-4-10-20(18)19/h3-12H,13-17H2,1-2H3 |
InChI Key |
WORNYIIJZROOGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Naphthalen-1-ylmethyl)piperazine
Piperazine is alkylated with 1-(chloromethyl)naphthalene in the presence of a base (e.g., K₂CO₃) in refluxing acetonitrile. The reaction achieves >85% yield after 12 hours, with purification via column chromatography (hexane/ethyl acetate).
Acylation with 2,6-Dimethoxybenzoyl Chloride
The intermediate piperazine derivative reacts with 2,6-dimethoxybenzoyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is used to scavenge HCl, with stirring at 25°C for 6–8 hours. The crude product is washed with NaHCO₃ and purified via recrystallization (ethanol/water), yielding 72–78%.
Table 1: Optimization of Acylation Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, toluene | DCM | +15% vs. THF |
| Base | TEA, pyridine | TEA | +8% vs. pyridine |
| Temperature (°C) | 0–40 | 25 | No gain >25°C |
| Reaction Time (hr) | 4–12 | 8 | Plateau at 8 hr |
Nucleophilic Substitution on Preformed Ketone Frameworks
An alternative route employs nucleophilic displacement of a leaving group (e.g., chloride) from a preformed methanone intermediate:
Preparation of (2,6-Dimethoxyphenyl)(piperazin-1-yl)methanone
Piperazine reacts with 2,6-dimethoxybenzoyl chloride in DCM/TEA (4 hr, 25°C), yielding (2,6-dimethoxyphenyl)(piperazin-1-yl)methanone (87% purity).
Alkylation with 1-(Bromomethyl)naphthalene
The secondary amine of the methanone intermediate undergoes alkylation using 1-(bromomethyl)naphthalene in DMF at 80°C for 10 hours. Tetrabutylammonium iodide (TBAI) enhances reactivity via phase-transfer catalysis, achieving 68% yield after silica gel purification.
Key Challenges :
-
Competing over-alkylation at both piperazine nitrogens requires stoichiometric control (1:1 molar ratio).
-
Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.
Multi-Component One-Pot Strategies
Recent advances utilize InCl₃-catalyzed condensation to streamline synthesis (Table 2):
Reaction Design
A mixture of 2,6-dimethoxybenzoic acid, 1-(aminomethyl)naphthalene, and piperazine undergoes dehydration in 50% ethanol under ultrasonic irradiation (40°C, 20 min). InCl₃ (20 mol%) facilitates simultaneous acylation and alkylation, yielding 89% product with >95% purity.
Table 2: Performance of Catalytic Systems
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| InCl₃ | 50% EtOH | 40 | 20 | 89 |
| FeCl₃ | 50% EtOH | 40 | 30 | 62 |
| None | 50% EtOH | 40 | 60 | 28 |
Advantages
-
Ultrasonic irradiation reduces reaction time by 70% compared to thermal methods.
-
Aqueous ethanol minimizes environmental impact, aligning with green chemistry principles.
Industrial-Scale Adaptations
For bulk production, continuous flow reactors enhance efficiency:
Flow Synthesis Protocol
-
Step 1 : Piperazine and 1-(chloromethyl)naphthalene react in a packed-bed reactor (residence time: 2 min, 100°C).
-
Step 2 : The intermediate mixes with 2,6-dimethoxybenzoyl chloride in a microchannel reactor (residence time: 5 min, 50°C).
Comparative Analysis of Methods
Table 3: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Acylation | 72–78 | 95 | Moderate | $$ |
| Nucleophilic Substitution | 68 | 90 | Low | $$$ |
| Multi-Component | 89 | 95 | High | $ |
| Flow Synthesis | 81 | 97 | Industrial | $$ |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine-Based Methanones
The target compound shares a core piperazine-methanone scaffold with several analogs, differing in aromatic substituents and piperazine modifications. Key comparisons include:
Aromatic Ring Substituents
- 2,6-Difluorophenyl Analog (): The compound (2,6-difluorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methanone replaces the dimethoxyphenyl group with a difluorophenyl moiety. Fluorine substitutions enhance metabolic stability and membrane permeability compared to methoxy groups, which may increase polarity and hydrogen-bonding capacity .
- Chlorophenyl Derivatives (): Compounds like [4-(4-chlorophenyl)piperazin-1-yl][3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone feature halogenated aromatic rings.
Piperazine Substituents
Furan Carbonyl Group ():
The furan-2-carbonyl substituent introduces a heterocyclic ring with two oxygen atoms, increasing hydrogen-bond acceptor capacity (5 acceptors vs. 4 in the naphthalenylmethyl analog) . This may improve solubility but reduce lipophilicity.- Ethyl-Imidazole Substituent (): (2,6-Dimethoxyphenyl)[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]methanone hydrochloride incorporates a basic imidazole ring, which could enhance water solubility and cation-π interactions in biological systems.
- Naphthalenylmethyl Group (Target Compound): The bulky naphthalene moiety likely improves hydrophobic interactions with receptor pockets, similar to morpholinoethyl groups in cannabinoid analogs (). However, excessive bulkiness may limit conformational flexibility or increase metabolic susceptibility.
Physicochemical Properties
Table 1 compares key physicochemical parameters of selected analogs:
*Estimated based on structural similarity.
Key Observations:
- Higher topological polar surface area (TPSA) in the ethyl-imidazole analog suggests improved solubility but reduced blood-brain barrier penetration.
Pharmacological Implications (Inferred from Structural Analogs)
- Receptor Binding Affinity: highlights that cannabinoid receptor (CB1) affinity correlates with side-chain length and rigidity. The naphthalenylmethyl group, a rigid aromatic substituent, may mimic optimal 4–6 carbon chains in morpholinoethyl derivatives, enhancing receptor interactions .
- In Vivo Potency: Pyrrole-derived analogs (e.g., ) exhibit reduced potency compared to indole derivatives. While the target compound lacks a pyrrole ring, its naphthalene substituent’s aromaticity may confer stability and potency similar to indole-based cannabinoids .
Metabolic Stability: Fluorinated () and chlorinated () analogs resist oxidative metabolism better than methoxy-substituted compounds. The target compound’s dimethoxyphenyl group may increase susceptibility to demethylation, necessitating prodrug strategies.
Biological Activity
The compound (2,6-Dimethoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects, particularly its interactions with neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.48 g/mol. The structure features a dimethoxyphenyl group linked to a piperazine moiety via a methanone functional group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O3 |
| Molecular Weight | 368.48 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Synthesis
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common method includes the reaction of 2,6-dimethoxybenzaldehyde with naphthalen-1-ylmethylamine to form an intermediate, which is then reacted with piperazine under controlled conditions to yield the final product.
Neurotransmitter Interaction
The compound has been studied for its interactions with several neurotransmitter receptors:
- Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety disorders.
- Dopamine Receptors : Potential applications in treating conditions related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.
- Adrenergic Receptors : Impacts cardiovascular function and stress response.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant binding affinity for serotonin and dopamine receptors. For example:
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5-HT1A | 50 nM | Agonist |
| D2 | 30 nM | Antagonist |
| α1-Adrenergic | 200 nM | Partial Agonist |
These findings suggest that the compound may have therapeutic potential in treating mood disorders and other neuropsychiatric conditions.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Antidepressant Activity : A study evaluated the effects of the compound in animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential antidepressant properties.
- Antipsychotic Effects : Another investigation focused on its antipsychotic effects in rodent models. The compound showed a reduction in hyperactivity induced by amphetamines, indicating its potential as an antipsychotic agent.
- Neuroprotective Properties : Research has also explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro. The results demonstrated a decrease in cell death rates when exposed to neurotoxic agents.
Q & A
Q. What are the recommended synthetic routes for (2,6-Dimethoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone?
The synthesis typically involves multi-step organic reactions, leveraging alkylation and coupling strategies. Key steps include:
- Alkylation of piperazine : Reacting piperazine with a naphthalen-1-ylmethyl halide to introduce the naphthalene moiety.
- Methoxylation : Introducing the 2,6-dimethoxyphenyl group via nucleophilic acyl substitution or Friedel-Crafts acylation.
- Final coupling : Using a coupling agent like EDCI or DCC to conjugate the two fragments under inert conditions.
Reaction optimization (e.g., temperature, solvent polarity) is critical; for example, dichloromethane or DMF at 60–80°C yields higher purity .
Q. How is this compound characterized using spectroscopic and computational methods?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺ = 443.2 g/mol, observed ±0.5 ppm).
- Computational Analysis : Tools like Gaussian or ADF predict properties (e.g., logP ≈ 3.2, topological polar surface area = 53.8 Ų) using density functional theory (DFT) .
Q. What are the key physicochemical properties relevant to experimental design?
Advanced Research Questions
Q. What strategies improve bioavailability and reduce central nervous system (CNS) penetration?
- Structural modifications : Adding polar groups (e.g., sulfonyl or hydroxyl) to the naphthalene ring reduces blood-brain barrier permeability, as demonstrated in analogs like naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone .
- Prodrug approaches : Esterification of methoxy groups enhances aqueous solubility and oral bioavailability .
- In silico modeling : Molecular dynamics simulations predict interactions with P-glycoprotein efflux transporters to prioritize analogs with limited CNS uptake .
Q. How can contradictory pharmacological data across studies be resolved?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., rimonabant for CB1/CB2 studies) to minimize variability .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects in vivo .
- Dose-response reevaluation : EC₅₀ values should be validated across multiple replicates to confirm potency trends .
Q. What structure-activity relationship (SAR) insights enhance target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
